Methyl(2,4,5-trimethylphenyl)sulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethyl-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-7-5-9(3)10(11-4)6-8(7)2/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIMYUPANMRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,4,5 Trimethylphenyl Sulfane
Direct Synthetic Pathways
Direct synthetic pathways to Methyl(2,4,5-trimethylphenyl)sulfane involve the formation of the aryl-sulfur-methyl bond in a single key step from readily available starting materials. These methods are often favored for their atom economy and straightforward nature.
Nucleophilic Displacement Reactions for Aryl Alkyl Sulfane Formation
One of the most fundamental and widely employed methods for the synthesis of aryl alkyl sulfanes is through nucleophilic displacement reactions. In the context of this compound, this typically involves the reaction of a sulfur-based nucleophile with a methylating agent or the reaction of a methyl sulfide (B99878) nucleophile with an activated aryl electrophile.
A common approach is the S-alkylation of 2,4,5-trimethylthiophenol (B1630042) with a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. The choice of base and solvent can significantly influence the reaction rate and yield.
Alternatively, a nucleophilic aromatic substitution (S_NAr) reaction can be employed. This involves the reaction of an aryl halide or another suitable substrate with a leaving group at the 1-position of the 2,4,5-trimethylbenzene ring with a methyl sulfide nucleophile, such as sodium thiomethoxide. For this reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups. However, in the absence of strong activation, forcing conditions such as high temperatures or the use of a strong base might be necessary to facilitate the reaction, potentially proceeding through a benzyne (B1209423) mechanism. stackexchange.com
Table 1: Examples of Nucleophilic Displacement Reactions for Aryl Alkyl Sulfane Synthesis
| Aryl Precursor | Methylating/Sulfur Source | Base | Solvent | Product |
|---|---|---|---|---|
| 2,4,5-Trimethylthiophenol | Methyl iodide | Sodium hydroxide (B78521) | Ethanol (B145695) | This compound |
Mechanistic Considerations in Direct Coupling Strategies
The mechanism of direct coupling strategies is highly dependent on the specific reaction conditions. In the case of S-alkylation of 2,4,5-trimethylthiophenol, the reaction proceeds via a classical S_N2 mechanism where the thiolate anion attacks the methylating agent.
For S_NAr reactions, the mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing or -donating groups on the aromatic ring. Aryl halides are generally less reactive than alkyl halides in nucleophilic substitution reactions due to the partial double bond character of the carbon-halogen bond. stackexchange.com
Precursor-Based Synthesis and Derivatization
This approach involves the synthesis of key precursors which are then converted into the final product, this compound. This multi-step strategy offers flexibility and allows for the introduction of the desired functionality at a specific stage of the synthesis.
Synthesis from Substituted Benzene (B151609) Derivatives
A common strategy involves the preparation of a suitably substituted benzene derivative, such as 1-halo-2,4,5-trimethylbenzene, which can then be subjected to a sulfur-introducing reaction. For instance, 1,2,4-trimethylbenzene (B165218) (pseudocumene) can be halogenated to produce 1-chloro- or 1-bromo-2,4,5-trimethylbenzene (B1265819). This intermediate can then be reacted with a source of methylthiolate.
The synthesis of these halogenated precursors is a critical step. For example, the direct bromination of pseudocumene can lead to a mixture of isomers, requiring careful control of reaction conditions and purification of the desired product.
Formation from Thiol Intermediates
The synthesis of the key intermediate, 2,4,5-trimethylthiophenol, is a crucial aspect of this approach. This thiol can be prepared through various methods, including the reduction of the corresponding sulfonyl chloride or the reaction of a Grignard reagent derived from a halogenated trimethylbenzene with sulfur.
For example, 2,4,5-trimethylbenzenesulfonyl chloride can be synthesized by the chlorosulfonation of pseudocumene. Subsequent reduction of the sulfonyl chloride, for instance with a reducing agent like zinc in an acidic medium, yields 2,4,5-trimethylthiophenol. This thiol can then be readily methylated as described in section 2.1.1.
Catalytic Approaches in this compound Synthesis
Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of aryl sulfides, including this compound, has benefited significantly from the development of various transition-metal-catalyzed cross-coupling reactions.
Palladium, nickel, and copper catalysts are commonly employed for the formation of C-S bonds. sigmaaldrich.com These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol equivalent.
For instance, a palladium-catalyzed cross-coupling reaction could involve the reaction of 1-bromo-2,4,5-trimethylbenzene with methanethiol (B179389) in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. The catalytic cycle generally involves oxidative addition of the aryl halide to the low-valent metal center, followed by reaction with the thiolate, and finally reductive elimination to yield the aryl sulfide and regenerate the active catalyst.
Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, provide another powerful tool. These reactions can often be performed under milder conditions and with less expensive catalysts compared to palladium-based systems. A typical procedure might involve reacting 1-iodo- or 1-bromo-2,4,5-trimethylbenzene with a source of methylthiolate in the presence of a copper(I) salt and a ligand.
Table 2: Overview of Catalytic Approaches
| Catalyst System | Aryl Precursor | Sulfur Source | Key Features |
|---|---|---|---|
| Palladium/Ligand | 1-Bromo-2,4,5-trimethylbenzene | Methanethiol | High efficiency, broad functional group tolerance. |
| Nickel/Ligand | 1-Chloro-2,4,5-trimethylbenzene | Methanethiol | Cost-effective alternative to palladium. |
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be optimized for the specific substrates involved.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful and widely adopted strategy for the formation of carbon-sulfur (C-S) bonds. acs.orgnih.gov These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules. The most common approaches for synthesizing this compound involve the coupling of a 2,4,5-trimethylphenyl electrophile with a methylthiol source, or the reaction of 2,4,5-trimethylthiophenol with a methylating agent, facilitated by a transition metal catalyst, typically based on palladium or copper. nih.govnih.gov
The general scheme for a palladium-catalyzed synthesis would involve the reaction of a halo-substituted pseudocumene, such as 1-bromo-2,4,5-trimethylbenzene, with a methylthiolating agent like sodium thiomethoxide. The selection of the appropriate ligand is crucial for the success of these couplings, as it influences the catalyst's stability and reactivity. nih.gov Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and prevent catalyst deactivation.
Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based systems. organic-chemistry.org These reactions typically utilize copper(I) salts as the catalyst and can be performed under milder conditions. For the synthesis of this compound, this would involve the reaction of 1-iodo-2,4,5-trimethylbenzene (B11864715) with a methylthiol source in the presence of a copper catalyst. organic-chemistry.org
Below is a representative data table illustrating typical conditions for such transformations, based on analogous reactions reported in the literature.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 |
| CuI | Phenanthroline | K₂CO₃ | DMF | 100 | 80-90 |
| NiCl₂(dppp) | - | NaOtBu | Dioxane | 80 | 75-85 |
Table 1: Representative Conditions for Transition Metal-Catalyzed Synthesis of Aryl Methyl Sulfides
Organic Base-Catalyzed Transformations (e.g., DBU-mediated)
The use of strong, non-nucleophilic organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has emerged as a valuable strategy in organic synthesis. tandfonline.com DBU can act as a catalyst or a mediator in various transformations, including the formation of thioethers. In the context of synthesizing this compound, DBU can be employed to facilitate the reaction between 2,4,5-trimethylthiophenol and a methylating agent, such as methyl iodide or dimethyl carbonate.
The role of DBU in these reactions is to deprotonate the thiol, generating a highly nucleophilic thiolate anion in situ. This thiolate then readily undergoes an S-alkylation reaction with the methylating agent to furnish the desired product. This approach avoids the need for pre-forming and isolating the often air-sensitive metal thiolates. organic-chemistry.org
In some instances, DBU can be used in conjunction with a transition metal catalyst, such as copper(I) iodide, to promote the coupling of aryl iodides with a sulfur source in a one-pot synthesis. tandfonline.com For the synthesis of this compound, this would involve reacting 1-iodo-2,4,5-trimethylbenzene with a suitable sulfur source in the presence of DBU and a copper catalyst.
A representative data table for DBU-mediated synthesis is presented below, with conditions extrapolated from similar reported reactions.
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | DBU | Acetonitrile (B52724) | 25 | 2-4 | 90-98 |
| Dimethyl Carbonate | DBU | DMF | 80 | 12-16 | 75-85 |
Table 2: Representative Conditions for DBU-Mediated Methylation of Aryl Thiols
Scalability and Efficiency in Synthetic Routes
The scalability and efficiency of a synthetic route are critical considerations for the practical production of a target compound. rsc.org Transition metal-catalyzed couplings, while highly effective at the laboratory scale, can present challenges when scaling up. acs.orgacs.org These challenges include catalyst cost, metal contamination of the final product, and the need for specialized equipment. However, significant progress has been made in developing robust catalytic systems with high turnover numbers, allowing for lower catalyst loadings and making the processes more economically viable on a larger scale. acs.org The use of more cost-effective metals like nickel and copper is also an active area of research to improve scalability. rsc.org
DBU-mediated transformations often offer advantages in terms of scalability. DBU is a relatively inexpensive and readily available organic base, and the reactions can often be carried out under milder, metal-free conditions. organic-chemistry.org This simplifies the purification process, as there is no need to remove residual metal catalysts. The reactions are often high-yielding and proceed with good atom economy, further enhancing their efficiency.
The choice between a transition metal-catalyzed route and a DBU-mediated one for the synthesis of this compound will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the stringency of purity requirements for the final product. For large-scale industrial synthesis, a DBU-mediated approach, if applicable, might be preferred due to its operational simplicity and lower cost.
Chemical Reactivity and Transformation of Methyl 2,4,5 Trimethylphenyl Sulfane
Oxidation Chemistry of the Sulfane Moiety
The oxidation of aryl sulfides is a fundamental transformation in organic synthesis, leading to the formation of sulfoxides and sulfones, which are valuable intermediates and final products in various fields, including pharmaceuticals. acsgcipr.org The sulfur atom in methyl(2,4,5-trimethylphenyl)sulfane can be oxidized in a controlled manner to yield either the corresponding sulfoxide (B87167) or, upon further oxidation, the sulfone.
The selective oxidation of a sulfide (B99878) to a sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone. nih.gov This transformation is crucial as sulfoxides are important synthetic intermediates. mdpi.com A variety of reagents and methods have been developed for this purpose, often utilizing mild oxidants or catalytic systems. organic-chemistry.org
Hydrogen peroxide is a common and environmentally benign oxidant for this conversion. nih.gov When used in conjunction with a solvent like glacial acetic acid under mild, transition-metal-free conditions, it allows for the highly selective formation of sulfoxides in excellent yields. nih.govresearchgate.net The procedure typically involves stirring the sulfide with hydrogen peroxide at room temperature. nih.gov Other effective reagents for achieving this selective oxidation include hypervalent iodine compounds, such as 2-iodoxybenzoic acid esters (IBX-esters), which are known for their clean and selective oxidation of sulfides without affecting other functional groups. umn.edu Catalytic systems, for example, those employing cerium, molybdenum, or bromine with sodium nitrite (B80452) under an oxygen atmosphere, have also been proven effective for the aerobic oxidation of aryl sulfides to sulfoxides. mdpi.comresearchgate.netscispace.com
Key to achieving high selectivity for the sulfoxide is the precise control of oxidant stoichiometry, reaction temperature, and time. acsgcipr.org For instance, in some systems, the reaction temperature can be the determining factor for chemoselectivity between the sulfoxide and the sulfone. acs.orgnih.gov
Table 1: Reagents for Controlled Oxidation of Sulfides to Sulfoxides
| Reagent/System | Solvent | Key Features |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Green, transition-metal-free, high selectivity. nih.gov |
| IBX-Esters | Various Organic Solvents | High selectivity, no over-oxidation, compatible with many functional groups. umn.edu |
| NaNO₂ / Br₂ / O₂ | Acetonitrile (B52724)/Water | Mild conditions, aerobic oxidation. mdpi.com |
| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Silica (B1680970) Gel | Heterogeneous catalyst, simplified work-up. organic-chemistry.org |
This table presents general systems applicable to aryl sulfides.
The sulfoxide derived from this compound can be further oxidized to the corresponding sulfone, methyl(2,4,5-trimethylphenyl)sulfone. This subsequent oxidation step generally requires more forcing conditions or more powerful oxidizing agents than those used for the initial conversion to the sulfoxide.
A range of oxidants can accomplish the transformation of sulfides directly to sulfones or sulfoxides to sulfones. organic-chemistry.org For example, using an excess of hydrogen peroxide, often in the presence of a suitable catalyst like niobium carbide, can drive the reaction to completion to form the sulfone. organic-chemistry.org In contrast, tantalum carbide as a catalyst with H₂O₂ tends to favor the sulfoxide. organic-chemistry.org Systems such as urea-hydrogen peroxide with phthalic anhydride (B1165640) are specifically designed for the direct and complete oxidation of sulfides to sulfones, often without the isolation of the intermediate sulfoxide. organic-chemistry.org
Temperature can also be a critical parameter for controlling the oxidation state. In certain solvent-promoted aerobic oxidations, lower temperatures favor the formation of the sulfoxide, while higher temperatures lead to the sulfone as the major product. acs.orgresearchgate.net The choice of catalyst and oxidant allows for the selective synthesis of either the sulfoxide or the sulfone from the same starting sulfide. organic-chemistry.org For example, fluoromethyl phenyl sulfide can be oxidized to the corresponding sulfone using reagents like Oxone or m-chloroperbenzoic acid (m-CPBA). orgsyn.org
Table 2: Comparison of Conditions for Sulfoxide vs. Sulfone Formation
| Starting Material | Product | Reagent/System | Conditions |
|---|---|---|---|
| Aryl Sulfide | Aryl Sulfoxide | H₂O₂ (controlled stoichiometry) | Room Temperature, Glacial Acetic Acid nih.gov |
| Aryl Sulfide | Aryl Sulfone | O₂/Air | Higher Temperature acs.orgnih.gov |
| Aryl Sulfide | Aryl Sulfone | H₂O₂ / Niobium Carbide | Not specified organic-chemistry.org |
| Aryl Sulfide | Aryl Sulfone | Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate organic-chemistry.org |
This table illustrates general principles for selective oxidation.
Alkylation and Sulfonium (B1226848) Ion Formation
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. This property allows it to react with electrophiles, most notably in S-alkylation reactions, to form positively charged sulfonium ions.
Sulfides readily react with alkylating agents, such as alkyl halides, to form trialkylsulfonium salts. youtube.com In this reaction, the sulfide acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com This process converts the neutral divalent sulfur of the sulfane into a trivalent, positively charged sulfur center in the sulfonium salt. youtube.com This reaction is a fundamental method for preparing sulfonium salts, which have applications in organic synthesis, for instance, as precursors to ylides for the Corey-Chaykovsky reaction.
The S-alkylation of a sulfide with an alkyl halide is a classic example of a nucleophilic substitution reaction. The mechanism typically follows an Sₙ2 pathway. The sulfur atom, acting as the nucleophile, performs a backside attack on the carbon atom bearing the leaving group (e.g., iodide, bromide). youtube.com This concerted step involves the simultaneous formation of the new carbon-sulfur bond and the cleavage of the carbon-halogen bond, leading to the formation of the sulfonium salt. The reaction works well with primary alkyl halides. wikipedia.org
Electrophilic Aromatic Substitution on the Trimethylphenyl Ring
The benzene (B151609) ring of this compound is highly substituted with four electron-donating groups: three methyl groups and one methylthio group (-SMe). Both alkyl groups and the methylthio group are activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org
In the case of this compound (systematically named 1-methylthio-2,4,5-trimethylbenzene), the positions on the ring are C1(-SMe), C2(-Me), C3(H), C4(-Me), C5(-Me), and C6(H). The substituents at positions 1, 2, 4, and 5 strongly activate the ring towards electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org
The directing effects of the existing substituents determine the position of any further substitution.
-SMe group (at C1): This is a strong ortho-, para-director due to the ability of the sulfur's lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. organicchemistrytutor.com It directs to positions C2 and C6 (ortho) and C4 (para).
-Me groups (at C2, C4, C5): These are ortho-, para-directors that activate the ring through an inductive effect. libretexts.org
The C2-methyl group directs to C3 and C6.
The C4-methyl group directs to C3 and C5.
The C5-methyl group directs to C4 and C6.
Considering the substitution pattern, positions 2, 4, and 5 are already occupied. The remaining open positions are C3 and C6. The activating groups collectively direct incoming electrophiles to these positions. Position C6 is ortho to both the powerful -SMe group and the C5-methyl group, and meta to the C2 and C4 methyl groups. Position C3 is ortho to the C2 and C4 methyl groups but meta to the -SMe and C5-methyl groups.
Due to the strong ortho-directing effect of the -SMe group and the cumulative activating effects at C6, this position is the most likely site for electrophilic attack. Steric hindrance from the adjacent methyl group at C5 might play a role, but the electronic activation is substantial. youtube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C6 position, leading to a single major polysubstituted product. masterorganicchemistry.com
Cleavage and Rearrangement Reactions Involving the Sulfane Linkage
The sulfane linkage in this compound, specifically the C(aryl)-S and S-C(methyl) bonds, can undergo cleavage under various conditions, leading to the formation of new chemical entities. Additionally, rearrangement reactions, often proceeding through sulfonium ion intermediates, can alter the molecular scaffold.
Selective cleavage of the C(sp³)–S bond in aryl methyl thioethers can be achieved using specific reagents. For instance, N-fluorobenzenesulfonimide (NFSI) has been shown to enable the selective cleavage of the methyl C(sp³)–S bond in aryl methyl thioethers at elevated temperatures. nih.gov This type of reaction typically proceeds via an electrophilic halogenation mechanism. Another approach involves metal-free oxidative cleavage. For example, N-chlorosuccinimide (NCS) can mediate the C(sp³)–S bond cleavage of arylmethyl thioethers, leading to the formation of aryl aldehydes. mdpi.com The reaction conditions, particularly the solvent, can influence the product outcome, with solvents like chloroform (B151607) favoring aldehyde formation. mdpi.com
Furthermore, transition-metal-free methods utilizing oxidizing agents have been developed for C–S bond cleavage. rsc.org These reactions often involve the generation of radical intermediates or proceed through oxidative pathways.
While specific rearrangement data for this compound is not extensively documented, related aryl sulfides undergo well-known rearrangements. The Pummerer rearrangement is a classic reaction of sulfoxides, which can be formed by the oxidation of the corresponding sulfide. researchgate.net This reaction, typically carried out in the presence of an activating agent like acetic anhydride, transforms an alkyl sulfoxide into an α-acyloxy-thioether.
The Sommelet-Hauser rearrangement and the Truce-Smiles rearrangement are other notable transformations of sulfur-containing aromatic compounds. msu.edu The Truce-Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone, a reaction that can be facilitated by a strong base. msu.edu
Functional Group Interconversions on the Aromatic System
The 2,4,5-trimethylphenyl group in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups and the methylthio group. The methylthio group (-SMe) is known to be an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. Similarly, methyl groups are also ortho-, para-directing and activating.
In the case of this compound, the positions for electrophilic attack are the 3- and 6-positions. The directing effects of the four substituents (three methyl and one methylthio) would synergistically activate the ring towards electrophiles.
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide for bromination. chemguide.co.uk For a highly activated ring like that in this compound, milder conditions might be sufficient.
Nitration: The substitution of a hydrogen atom with a nitro group (-NO₂). This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a route to further functionalization.
Acylation (Friedel-Crafts Acylation): The introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is a key method for the formation of aryl ketones.
The oxidation of the sulfane group represents another important functional group interconversion. Mild oxidizing agents can convert the sulfide to a sulfoxide (a compound containing a S=O bond). researchgate.net Further oxidation under stronger conditions can lead to the formation of a sulfone (a compound with a SO₂ group). researchgate.net The resulting sulfoxides and sulfones have different electronic properties and can be used in a variety of subsequent chemical transformations. For instance, kinetic studies on the oxidation of methyl 4-nitrophenyl sulfide have provided insights into the mechanism of sulfide oxidation. rsc.org
Spectroscopic Characterization and Advanced Analytical Techniques for Methyl 2,4,5 Trimethylphenyl Sulfane
Vibrational Spectroscopy
The FT-IR spectrum of Methyl(2,4,5-trimethylphenyl)sulfane is anticipated to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific structural components. The key expected vibrational frequencies are detailed below.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the trimethyl-substituted benzene (B151609) ring are expected to appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl groups (both on the ring and attached to the sulfur atom) will display symmetric and asymmetric C-H stretching vibrations, typically observed between 2975 and 2850 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will give rise to a series of bands in the 1620-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.
C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected. The out-of-plane bending vibrations are particularly diagnostic for the substitution pattern and for a 1,2,4,5-tetrasubstituted benzene ring, a strong band is expected in the 880-850 cm⁻¹ range. The bending vibrations for the methyl groups will appear in the 1465-1370 cm⁻¹ range.
C-S Stretching: The stretching vibration of the C-S bond is typically weak and appears in the range of 700-600 cm⁻¹.
A summary of the expected characteristic FT-IR absorption bands is presented in Table 1.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2975-2850 | Strong |
| Aromatic C=C Stretch | 1620-1450 | Medium to Weak |
| Methyl C-H Bend | 1465-1370 | Medium |
| Aromatic C-H Out-of-Plane Bend | 880-850 | Strong |
| C-S Stretch | 700-600 | Weak |
Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to provide key structural information.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp band, which is a characteristic feature in the Raman spectra of aromatic compounds.
C-S and S-CH₃ Vibrations: The C-S and S-CH₃ stretching vibrations, which are often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.
Methyl Group Vibrations: The symmetric C-H stretching and bending vibrations of the methyl groups are also expected to be Raman active.
Detailed analysis of the Raman spectrum can offer a more complete picture of the vibrational framework of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and are expected to appear as singlets in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts will be influenced by the electron-donating effects of the methyl groups and the sulfur-containing substituent.
S-CH₃ Protons: The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet, likely in the range of δ 2.4-2.6 ppm. This upfield shift compared to the aromatic protons is due to the shielding effect of the sulfur atom.
Aromatic CH₃ Protons: The nine protons from the three methyl groups on the benzene ring will likely appear as three distinct singlets, with their chemical shifts slightly differing due to their positions on the ring (ortho, meta, para to the sulfane group). These are expected in the region of δ 2.2-2.5 ppm.
The expected chemical shifts for the protons are summarized in Table 2.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C3) | ~7.0-7.2 | Singlet | 1H |
| Aromatic-H (C6) | ~6.9-7.1 | Singlet | 1H |
| S-CH₃ | ~2.4-2.6 | Singlet | 3H |
| Ring-CH₃ (C2) | ~2.2-2.4 | Singlet | 3H |
| Ring-CH₃ (C4) | ~2.2-2.4 | Singlet | 3H |
| Ring-CH₃ (C5) | ~2.2-2.4 | Singlet | 3H |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of symmetry, all ten carbon atoms in this compound are expected to be unique and thus display ten distinct signals.
Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region of the spectrum (typically δ 120-145 ppm). The carbons bearing the methyl and sulfane substituents (C1, C2, C4, C5) will have chemical shifts influenced by these groups. The two carbons bearing hydrogen atoms (C3 and C6) will also have distinct chemical shifts.
S-CH₃ Carbon: The carbon of the methyl group attached to the sulfur is expected to appear at a characteristic upfield position, typically in the range of δ 15-25 ppm.
Aromatic CH₃ Carbons: The carbons of the three methyl groups attached to the aromatic ring will also appear in the upfield region, likely between δ 18-22 ppm, with slight variations in their chemical shifts due to their different positions on the ring.
The anticipated ¹³C NMR chemical shifts are presented in Table 3.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C1 (C-S) | ~135-140 |
| C2 (C-CH₃) | ~133-138 |
| C3 (C-H) | ~130-135 |
| C4 (C-CH₃) | ~136-141 |
| C5 (C-CH₃) | ~134-139 |
| C6 (C-H) | ~128-133 |
| S-CH₃ | ~15-25 |
| Ring-CH₃ (C2) | ~18-22 |
| Ring-CH₃ (C4) | ~18-22 |
| Ring-CH₃ (C5) | ~18-22 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. In the case of this compound, this would primarily be useful to confirm the absence of coupling for the singlet aromatic protons and to ensure no unexpected long-range couplings are present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic C-H and all CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum.
Through the combined application of these advanced NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a detailed electronic and structural map of the molecule.
Solid-State NMR Characterization
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful technique for elucidating the structure and dynamics of molecules in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. This provides valuable information about the local chemical environment, internuclear distances, and molecular packing in the crystalline or amorphous solid state.
Techniques such as Magic Angle Spinning (MAS) are essential to reduce the line broadening caused by dipolar interactions and chemical shift anisotropy, which are prevalent in solid samples. By spinning the sample at a high frequency at the "magic angle" of 54.74° with respect to the external magnetic field, these anisotropic interactions can be averaged, resulting in sharper, more resolved spectral lines.
Further insights can be gained from advanced ssNMR experiments. For instance, Cross-Polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei such as ¹H. Two-dimensional correlation experiments could establish through-space or through-bond connectivities, helping to confirm the molecular structure and providing details about the packing of molecules in the crystal lattice. The analysis of methyl group dynamics, often studied by measuring spin-lattice relaxation times as a function of temperature, can also provide information on molecular motion within the solid.
Table 1: Expected ¹³C Solid-State NMR Data for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| Phenyl C-S | Data not available in literature | Chemical shift is influenced by the sulfur atom and methyl substituents. |
| Phenyl C-CH₃ (C2, C4, C5) | Data not available in literature | Three distinct resonances are expected. |
| Phenyl C-H (C3, C6) | Data not available in literature | Two distinct resonances are expected. |
| Ring-CH₃ (x3) | Data not available in literature | Resonances for the three distinct methyl groups on the aromatic ring. |
| S-CH₃ | Data not available in literature | Chemical shift for the methyl group attached to the sulfur atom. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, elucidate its elemental composition, and gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its specific atomic composition. For this compound (C₁₀H₁₄S), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. This is a critical step in the unambiguous identification of the compound.
While specific HRMS data for this compound is not available in the surveyed literature, the technique would be expected to provide a precise mass for the molecular ion, which would be compared to the calculated theoretical mass.
Table 2: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Chemical Formula | Calculated Exact Mass |
| [M]⁺ | C₁₀H₁₄S | 166.0816 |
| [M+H]⁺ | C₁₀H₁₅S | 167.0894 |
| [M+Na]⁺ | C₁₀H₁₄NaS | 189.0635 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first passed through a GC column, where it is separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a fragmentation pattern that serves as a molecular "fingerprint," which can be compared to spectral libraries for identification. The fragmentation of this compound would likely involve the loss of the methylsulfane group, cleavage of the methyl groups from the aromatic ring, and other characteristic fragmentations of substituted benzene derivatives. The retention time from the GC provides an additional layer of identification. GC-MS is a powerful tool for both qualitative identification and quantitative analysis of the compound in various matrices.
Detailed GC-MS analysis parameters and fragmentation data for this compound are not documented in the readily accessible scientific literature.
Table 3: Illustrative GC-MS Parameters for Analysis of Aromatic Sulfides
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | Ramped temperature program (e.g., 60°C to 300°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Retention Time for this compound | Data not available in literature |
| Major Mass Fragments (m/z) | Data not available in literature |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is often complementary to GC-MS. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The development of sensitive and selective LC-MS/MS methods, often using a triple quadrupole mass spectrometer, has made it a go-to technique for trace-level analysis in complex matrices.
For this compound, an LC-MS method would typically involve reversed-phase chromatography. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be critical for achieving optimal sensitivity. While ESI is common, APCI can be more effective for less polar compounds. Similar to GC-MS, LC-MS provides both retention time and mass spectral data for identification and quantification.
Specific LC-MS methods and corresponding data for the analysis of this compound have not been reported in the reviewed literature.
Table 4: Illustrative LC-MS Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Value/Condition |
| Column Type | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with additives |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Retention Time for this compound | Data not available in literature |
| Precursor/Product Ions (for MS/MS) | Data not available in literature |
Electronic Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores within a molecule.
The aromatic ring in this compound is the primary chromophore. Substituted benzenes typically exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents on the aromatic ring. The presence of the methyl and methylsulfane groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, due to their electron-donating effects.
The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or hexane (B92381), would provide information about its electronic structure. While it is a valuable tool for characterization and quantification, specific UV-Vis spectral data, including absorption maxima and molar absorptivity values, for this compound are not available in the surveyed scientific literature.
Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Parameter | Expected Value |
| λmax 1 | Data not available in literature |
| Molar Absorptivity (ε) at λmax 1 | Data not available in literature |
| λmax 2 | Data not available in literature |
| Molar Absorptivity (ε) at λmax 2 | Data not available in literature |
| Solvent | Data not available in literature |
Emission Properties
The study of a molecule's emission properties, typically fluorescence or phosphorescence, provides insight into its excited electronic states. For a molecule to exhibit significant emission, it must first absorb light (excitation) and then have efficient pathways to release that energy as photons rather than through non-radiative processes like heat or molecular vibrations.
For this compound, significant intrinsic fluorescence in the conventional sense is not expected. The molecule consists of a substituted benzene ring, which is a known fluorophore, but the presence of the sulfur atom (thioether group) often leads to quenching of fluorescence. This is due to the heavy-atom effect of sulfur, which promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1), thereby decreasing the probability of fluorescence and increasing the likelihood of phosphorescence.
Therefore, any investigation into the emission properties of this compound would likely focus on low-temperature phosphorescence studies. In such an experiment, the compound would be dissolved in a suitable solvent to form a rigid glass at cryogenic temperatures (e.g., 77 K). Upon excitation with UV light, the molecule could exhibit long-lived emission from the triplet state. The resulting phosphorescence spectrum would be characteristic of the molecule's triplet energy level and could be used for identification and to study the electronic effects of the methyl and methylthio substituents on the phenyl ring. However, without experimental data, the specific excitation and emission wavelengths, quantum yield, and lifetime remain theoretical.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Molecular Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of a compound. nih.govbruker.com To perform this analysis, a high-quality single crystal of this compound, typically less than 0.2 mm in any dimension, would be required. ub.edu This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uhu-ciqso.es
The resulting diffraction pattern of discrete spots would be collected and analyzed. The data would allow for the determination of the unit cell parameters (the dimensions of the repeating crystal lattice) and the space group (the symmetry of the crystal). nih.gov Subsequent structure solution and refinement would yield a detailed three-dimensional model of the molecule.
Hypothetical Structural Data from SC-XRD: A successful SC-XRD analysis of this compound would provide the following information:
Confirmation of Connectivity: Unambiguously confirm the bonding arrangement of the atoms.
Bond Lengths and Angles: Precise measurements of C-C, C-H, C-S bond lengths and the angles between them.
Conformation: The orientation of the methyl groups on the phenyl ring and the conformation of the methylthio (-S-CH₃) group relative to the plane of the aromatic ring.
Intermolecular Interactions: Reveal how the molecules pack in the crystal lattice, identifying any significant non-covalent interactions like C-H···π stacking that stabilize the crystal structure.
Without experimental data, a table of crystallographic parameters cannot be provided.
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) and is valuable for phase identification, assessing sample purity, and characterizing crystalline materials. uibk.ac.atntnu.edu Instead of a single crystal, a sample of finely ground this compound would be used. americanpharmaceuticalreview.com
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com It serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com
Applications for this compound:
Phase Identification: The obtained PXRD pattern could be compared against a database or a pattern calculated from single-crystal data to confirm the identity of a synthesized batch. researchgate.net
Purity Assessment: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities.
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool in identifying and distinguishing between such polymorphs, which can have different physical properties.
A hypothetical PXRD pattern would show a series of peaks at specific 2θ values, with characteristic relative intensities. However, no such experimental pattern is available in the literature.
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, identification, and quantification of components within a mixture. shimadzu.com The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. shimadzu.comnih.gov For a molecule like this compound, which is relatively nonpolar, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.
Hypothetical RP-HPLC Method:
Stationary Phase (Column): A nonpolar column, such as a C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) gel, would be suitable. sigmaaldrich.com
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, would be used. The separation would be achieved by running a gradient (changing the solvent composition over time) or an isocratic (constant composition) elution.
Detection: A UV detector would be highly effective, as the substituted benzene ring possesses a strong chromophore that absorbs UV light. The detection wavelength would likely be set around 254 nm or determined by measuring the compound's UV-Vis spectrum to find the absorption maximum.
The result of an HPLC analysis would be a chromatogram showing a peak at a specific retention time, which could be used for identification and quantification against a known standard.
Illustrative HPLC Parameters (Theoretical)
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table is for illustrative purposes only, as no experimental data is available.
Gas Chromatography (GC)
Given its expected volatility, this compound is an excellent candidate for analysis by Gas Chromatography (GC). copernicus.org GC separates compounds based on their boiling point and interaction with a stationary phase within a long, thin capillary column. nih.gov
Hypothetical GC Method:
Stationary Phase (Column): A nonpolar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane (e.g., DB-1, HP-1) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms), would be appropriate for separating this nonpolar aromatic compound.
Carrier Gas: An inert gas, typically helium or hydrogen, would serve as the mobile phase. copernicus.org
Injection: A small volume of a dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) would be injected into a heated inlet, where it is vaporized. sigmaaldrich.com
Oven Program: The column oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure good separation and sharp peaks.
Detection: A Flame Ionization Detector (FID) would provide high sensitivity for this hydrocarbon-containing molecule. Alternatively, a Mass Spectrometer (MS) detector (GC-MS) would be exceptionally powerful, providing not only retention time information but also a mass spectrum that could confirm the molecular weight (166.28 g/mol ) and provide structural information through fragmentation patterns. nih.gov
GC analysis would be ideal for assessing the purity of a sample of this compound and for quantifying it in complex mixtures. pherobase.com
Computational and Theoretical Chemistry Studies of Methyl 2,4,5 Trimethylphenyl Sulfane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For a molecule like Methyl(2,4,5-trimethylphenyl)sulfane, these calculations would provide invaluable insights into its behavior.
Density Functional Theory (DFT) stands as a powerful and widely used method for calculating the electronic structure of molecules. A typical study on this compound would involve geometry optimization to find the lowest energy conformation. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Different combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the results. The optimized geometry is the first step toward predicting other properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) This table is a hypothetical representation of data that would be generated from DFT calculations.
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-S Bond Length | Data not available |
| S-CH3 Bond Length | Data not available |
| C-C (Aromatic) Bond Lengths | Data not available |
| C-S-C Bond Angle | Data not available |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, analysis would likely show the HOMO localized on the sulfur atom and the phenyl ring, while the LUMO would be distributed over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is a hypothetical representation of data that would be generated from FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density, such as the interaction between the lone pairs on the sulfur atom and the antibonding orbitals of the phenyl ring (n → π* interactions). These interactions are crucial for understanding the molecule's stability and electronic properties. The analysis provides second-order perturbation theory energies (E(2)) which quantify the strength of these donor-acceptor interactions.
Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Energies (E(2)) for Key Interactions in this compound This table is a hypothetical representation of data that would be generated from NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) S | π*(C-C) aromatic | Data not available |
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include:
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra would help in assigning the vibrational modes of the molecule.
NMR Chemical Shifts: Prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.
Molecular Dynamics Simulations (if applicable to specific research questions)
While no studies are currently available, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. For instance, MD could be used to investigate its interactions with solvents or its conformational flexibility over time, which would be particularly relevant if studying its behavior in different environments or as part of a larger system.
Intermolecular Interaction Analysis
The study of intermolecular interactions is key to understanding the condensed-phase properties of a substance. For this compound, computational methods could be used to analyze potential C-H···π interactions, π-π stacking, and other van der Waals forces that would govern its crystal packing or its interactions with other molecules.
Hirshfeld Surface Analysis
Following a comprehensive search of available scientific literature, specific studies detailing the Hirshfeld surface analysis of this compound could not be located. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The process involves mapping properties such as the normalized contact distance (dnorm) onto the molecular surface. Red, white, and blue regions on the dnorm map highlight intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. For instance, in studies of other complex molecules, prominent red spots on the Hirshfeld surface are indicative of strong interactions like hydrogen bonds. mdpi.comnih.govnih.gov The analysis provides a visual representation of how molecules pack in a crystalline solid and which atomic contacts are most significant.
Fingerprint Plot Analysis
Detailed fingerprint plot analyses for this compound are not available in the reviewed literature. A two-dimensional fingerprint plot is derived from the Hirshfeld surface and summarizes the distribution of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The resulting plot is unique for a given crystal structure, and the percentage contribution of different types of atomic interactions to the total surface area can be calculated. For example, analyses of other organic compounds often reveal that H···H contacts make the most significant contribution to the Hirshfeld surface, frequently accounting for a large percentage of the total interactions. researchgate.netnih.gov Other key interactions that can be quantified include C···H/H···C, O···H/H···O, and N···H/H···N contacts. nih.gov
Non-Covalent Interaction (NCI) Analysis
Specific Non-Covalent Interaction (NCI) analysis for this compound has not been reported in the accessible scientific literature. NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions in three-dimensional space. This technique is based on the electron density and its derivatives, allowing for the identification of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com The results are typically displayed as gradient isosurfaces, which are colored to indicate the type and strength of the interaction. For example, in computational studies of other molecular systems, NCI analysis has been used to confirm the presence of specific interactions suggested by crystallographic data. mdpi.com
Reaction Mechanism Elucidation through Computational Pathways
There is no available research detailing the elucidation of reaction mechanisms involving this compound through computational pathways. This type of study typically employs methods like Density Functional Theory (DFT) to model the potential energy surface of a reaction. chemrxiv.orgmdpi.com By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine the most likely reaction pathway. chemrxiv.orgmdpi.com These computational models can distinguish between different proposed mechanisms, such as concerted versus stepwise pathways, and identify the rate-determining steps by calculating activation energies. mdpi.com For example, DFT calculations have been used to understand the thermolysis of tetroxane derivatives and the reaction of sulfur compounds with nucleophiles. chemrxiv.orgmdpi.com
Virtual Screening and Computational Design of Analogues (Excluding drug discovery/development)
A search of scientific databases yielded no studies on the virtual screening or computational design of analogues of this compound for non-pharmaceutical applications. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to possess a desired property. mdpi.com In the context of materials science or industrial chemistry, this could involve screening for analogues with specific electronic, optical, or physical properties. The process often involves generating a library of virtual compounds and using computational models to predict their characteristics, thereby prioritizing a smaller number of candidates for synthesis and experimental validation. mdpi.com
Synthesis and Study of Methyl 2,4,5 Trimethylphenyl Sulfane Derivatives and Analogues
Structural Modifications of the Alkyl Sulfane Moiety
The alkyl sulfane moiety of Methyl(2,4,5-trimethylphenyl)sulfane, specifically the methyl group, offers several avenues for structural modification to generate a library of derivatives with potentially altered physicochemical and biological properties. A primary method for achieving this is through the S-alkylation of the precursor, 2,4,5-trimethylthiophenol (B1630042). This nucleophilic thiol can react with a variety of alkyl halides to introduce different alkyl chains.
A general and efficient method for the synthesis of such derivatives involves the reaction of 2,4,5-trimethylthiophenol with an appropriate alkyl halide in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution.
For instance, to synthesize the ethyl analogue, one would react 2,4,5-trimethylthiophenol with ethyl bromide. Similarly, longer or more complex alkyl chains can be introduced using the corresponding alkyl halides. Functionalized alkyl groups, such as those containing hydroxyl, ether, or ester moieties, can also be appended, provided the functional groups are compatible with the reaction conditions.
Another approach to modifying the alkyl sulfane moiety involves the functionalization of the existing methyl group in this compound. While direct C-H activation of the methyl group is challenging, certain transition-metal-catalyzed reactions can achieve this. For example, rhodium-catalyzed carbothiolation of alkynes with aryl methyl sulfides has been reported, which results in the incorporation of the methyl sulfide (B99878) group into an alkenyl sulfide product. nih.govmonash.eduacs.org This process effectively functionalizes the methyl group and introduces a new point of diversity.
Below is a representative table of potential derivatives obtained through the alkylation of 2,4,5-trimethylthiophenol:
| Derivative Name | Structure | Synthetic Method |
|---|---|---|
| Ethyl(2,4,5-trimethylphenyl)sulfane | CH3CH2S-C6H2(CH3)3 | Alkylation of 2,4,5-trimethylthiophenol with ethyl bromide |
| Propyl(2,4,5-trimethylphenyl)sulfane | CH3CH2CH2S-C6H2(CH3)3 | Alkylation of 2,4,5-trimethylthiophenol with propyl bromide |
| Benzyl(2,4,5-trimethylphenyl)sulfane | C6H5CH2S-C6H2(CH3)3 | Alkylation of 2,4,5-trimethylthiophenol with benzyl (B1604629) bromide |
Chemical Derivatization of the Trimethylphenyl Ring
The aromatic trimethylphenyl ring of this compound is amenable to various chemical derivatizations, primarily through electrophilic aromatic substitution (EAS) reactions. The existing methyl and methylthio groups on the ring are ortho, para-directing and activating, which influences the position of incoming electrophiles. masterorganicchemistry.comlibretexts.org However, the steric hindrance from the three methyl groups and the methylthio group can also play a significant role in determining the regioselectivity of these reactions.
Common EAS reactions that can be employed to functionalize the aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.commsu.edu
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. The position of substitution would be directed by the existing activating groups, likely at the less sterically hindered available position.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding bromo or chloro derivative.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the ring.
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride/alkyl halide and a Lewis acid catalyst, allow for the introduction of acyl or alkyl groups, respectively. The substitution pattern will be influenced by the directing effects of the existing substituents.
The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and to avoid potential side reactions. The following table summarizes some potential derivatives from the chemical derivatization of the trimethylphenyl ring.
| Derivative Name | Structure | Synthetic Method |
|---|---|---|
| Methyl(2,4,5-trimethyl-3-nitrophenyl)sulfane | CH3S-C6H(CH3)3(NO2) | Nitration with HNO3/H2SO4 |
| (3-Bromo-2,4,5-trimethylphenyl)(methyl)sulfane | CH3S-C6H(CH3)3(Br) | Bromination with Br2/FeBr3 |
| 2-(Methylthio)-3,5,6-trimethylbenzenesulfonic acid | CH3S-C6H(CH3)3(SO3H) | Sulfonation with fuming H2SO4 |
Design and Synthesis of Sulfur-Functionalized Analogues (e.g., Selenides, Tellurides)
The synthesis of selenium and tellurium analogues of this compound, namely methyl(2,4,5-trimethylphenyl)selane and methyl(2,4,5-trimethylphenyl)tellane, can be achieved by adapting methods developed for the synthesis of other aryl selenides and tellurides.
A common route to aryl selenides involves the reaction of an aryl halide or a diazonium salt with a selenium-containing nucleophile. For the synthesis of methyl(2,4,5-trimethylphenyl)selane, one could start from a suitably substituted trimethylbenzene derivative. For instance, the reaction of 1-bromo-2,4,5-trimethylbenzene (B1265819) with a methylselenide source, such as sodium methylselenide (CH₃SeNa), could yield the desired product. Alternatively, the Grignard reagent derived from 1-bromo-2,4,5-trimethylbenzene can be reacted with elemental selenium, followed by quenching with methyl iodide. arkat-usa.orgumich.edu
The synthesis of aryl tellurides often follows similar strategies. The reaction of an organometallic reagent, such as an aryllithium or Grignard reagent, with elemental tellurium is a widely used method. In the context of our target molecule, 1-lithio-2,4,5-trimethylbenzene could be reacted with tellurium powder, followed by the addition of methyl iodide to furnish methyl(2,4,5-trimethylphenyl)tellane.
The following table outlines potential synthetic routes to the selenide (B1212193) and telluride analogues.
| Analogue Name | Structure | Potential Synthetic Route |
|---|---|---|
| Methyl(2,4,5-trimethylphenyl)selane | CH3Se-C6H2(CH3)3 | Reaction of 2,4,5-trimethylphenylmagnesium bromide with selenium, followed by methylation. |
| Methyl(2,4,5-trimethylphenyl)tellane | CH3Te-C6H2(CH3)3 | Reaction of 2,4,5-trimethylphenyllithium with tellurium, followed by methylation. |
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The sulfur atom in this compound is prochiral, meaning that its oxidation can lead to the formation of a chiral sulfoxide (B87167), (R)- or (S)-Methyl(2,4,5-trimethylphenyl)sulfoxide. The synthesis of such chiral sulfoxides in an enantiomerically enriched or pure form is of significant interest due to their applications as chiral auxiliaries and in asymmetric synthesis.
The most common method for the stereoselective synthesis of chiral sulfoxides is the asymmetric oxidation of the corresponding sulfide. This can be achieved using chiral oxidizing agents or, more commonly, through catalytic asymmetric oxidation. Several catalytic systems have been developed for this purpose, often employing a transition metal catalyst and a chiral ligand.
A well-known example is the Sharpless-Kagan-Modena type oxidation, which utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP). scispace.com By choosing the appropriate enantiomer of DET, one can selectively synthesize either the (R)- or (S)-sulfoxide. The steric bulk of the 2,4,5-trimethylphenyl group may influence the efficiency and enantioselectivity of the oxidation.
Biocatalytic oxidation using monooxygenases is another powerful tool for the enantioselective synthesis of chiral sulfoxides. nih.gov These enzymes can exhibit high levels of stereoselectivity under mild reaction conditions.
The table below presents the chiral sulfoxide derivatives and a potential method for their stereoselective synthesis.
| Chiral Derivative Name | Structure | Stereoselective Synthetic Method |
|---|---|---|
| (R)-Methyl(2,4,5-trimethylphenyl)sulfoxide | CH3S(O)-C6H2(CH3)3 | Asymmetric oxidation of this compound using Ti(O-i-Pr)4, (+)-DET, and TBHP. |
| (S)-Methyl(2,4,5-trimethylphenyl)sulfoxide | CH3S(O)-C6H2(CH3)3 | Asymmetric oxidation of this compound using Ti(O-i-Pr)4, (-)-DET, and TBHP. |
A Review of this compound in Chemistry
While the specific chemical compound this compound is noted in chemical databases, a comprehensive review of publicly available scientific literature reveals that it has not been a subject of extensive, dedicated research. Its CAS number is 1215002-19-9. bldpharm.com The following sections discuss its documented roles and potential applications based on the principles of organosulfur chemistry and the known reactivity of closely related structural analogs.
Applications in Advanced Organic Synthesis and Materials Science
Detailed research focusing explicitly on Methyl(2,4,5-trimethylphenyl)sulfane is limited. However, its structure as a substituted thioanisole (B89551) (an aryl methyl sulfide) allows for informed discussion of its potential roles based on the well-established chemistry of this class of compounds.
As a substituted thioanisole, this compound could theoretically serve as an intermediate in organic synthesis. The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are fundamental in organosulfur chemistry, allowing for the modulation of the electronic and steric properties of the molecule.
For instance, the oxidation of a sulfide (B99878) to a sulfone creates a significantly different functional group, as seen in the related molecule Mesityl phenyl sulfone. nih.gov This transformation could be a key step in a multi-step synthesis, where the sulfone group might be used as a leaving group or to direct subsequent reactions.
Currently, there is no documented evidence in the reviewed literature of this compound being employed as a novel organic reagent. Its primary potential lies as a building block or precursor rather than a reagent that imparts a specific transformation.
Thioethers are known to act as ligands for various transition metals due to the lone pairs of electrons on the sulfur atom. In principle, this compound could serve as a monodentate or, if further functionalized, a multidentate ligand in catalysis. However, the literature does not currently contain specific examples of its use in this capacity. The steric bulk provided by the three methyl groups on the phenyl ring could, hypothetically, be exploited to create a specific coordination environment around a metal center, influencing the selectivity of a catalytic reaction.
Organosulfur compounds are integral to various functional materials, including polymers and organic electronics. The sulfur atom can enhance properties such as charge transport and thermal stability. While there are no specific reports of this compound being integrated into such materials, its structural motif could be of interest. For example, derivatives of this compound could potentially be explored as components in organic semiconductors or as additives in advanced polymer formulations.
The study of simple, well-defined molecules like this compound can contribute to the fundamental understanding of sulfur chemistry. The term "sulfane sulfur" refers to sulfur atoms with an oxidation state of zero, such as the central sulfur in a thiosulfoxide. mdpi.com While this compound is a sulfide (oxidation state -2), its reactions, particularly oxidation or reactions to form polysulfides, can provide insights into the behavior of organosulfur compounds. mdpi.com
Detailed analysis of its spectroscopic and electrochemical properties could provide valuable data for computational models that aim to predict the behavior of more complex sulfur-containing molecules. The electronic effects of the three methyl substituents on the reactivity of the sulfide linkage are of fundamental interest and could be used to benchmark theoretical studies against experimental data.
Data Tables
Table 1: Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(Methylsulfanyl)-2,4,5-trimethylbenzene |
| CAS Number | 1215002-19-9 bldpharm.com |
| Molecular Formula | C₁₀H₁₄S |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Future Research Perspectives and Emerging Trends in Methyl 2,4,5 Trimethylphenyl Sulfane Research
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Table 1: AI and Machine Learning in the Design of Methyl(2,4,5-trimethylphenyl)sulfane Derivatives
| AI/ML Application | Objective | Potential Impact on Research |
|---|---|---|
| Generative Modeling | Design novel derivatives with desired properties (e.g., solubility, electronic structure). youtube.com | Rapid identification of new candidate molecules for synthesis and testing. |
| QSAR/QSPR Modeling | Predict the physicochemical and reactive properties of unsynthesized analogues. upf.edu | Prioritize synthetic targets and reduce experimental screening. |
| Reaction Optimization | Determine optimal conditions (catalyst, solvent, temperature) for synthetic transformations. technologynetworks.com | Increase reaction yields, reduce byproducts, and improve process efficiency. |
Exploration of Unconventional Synthetic Methodologies
While classical methods for forming thioethers are well-established, future research will undoubtedly focus on more efficient, selective, and sustainable synthetic routes to this compound and its derivatives. The exploration of unconventional methodologies such as C–H activation and photoredox catalysis is a prominent trend. nih.govnih.gov
Transition-metal-catalyzed C–H activation represents a powerful strategy for the direct functionalization of the aromatic ring or the ancillary methyl groups of the parent molecule. nih.gov Using the inherent directing ability of the thioether group, catalysts can selectively introduce new functional groups at positions that are difficult to access through traditional electrophilic aromatic substitution, thereby streamlining the synthesis of complex derivatives. nih.govscilit.comnih.gov
Visible-light photoredox catalysis offers an alternative, environmentally benign approach to forge new bonds under mild conditions. nih.gov This strategy can be used to generate reactive intermediates from this compound or its precursors, enabling transformations that are not feasible with ground-state thermal chemistry. acs.orgacs.org Research in this area could lead to novel methods for sulfenylation, alkylation, or arylation, expanding the chemical space accessible from this core structure. nih.gov
Table 2: Unconventional Synthetic Methodologies for Future Research
| Methodology | Description | Potential Application to this compound |
|---|---|---|
| Thioether-Directed C–H Activation | A transition metal catalyst coordinates to the sulfur atom to direct functionalization at an adjacent C–H bond. nih.govscilit.com | Selective installation of functional groups at the ortho-position of the trimethylphenyl ring. |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer events, enabling novel bond formations under mild conditions. nih.govacs.org | Development of new C–S, C–C, or C–N bond-forming reactions involving the thioether moiety or the aromatic ring. |
| Electrochemical Synthesis | Utilizes electric current to drive redox reactions, avoiding the need for chemical oxidants or reductants. acs.org | A green chemistry approach to the synthesis and modification of the target compound. |
| Flow Chemistry | Reactions are performed in continuous-flow reactors, allowing for precise control over reaction parameters and enhanced safety. | Scalable and safe synthesis of this compound and its derivatives, particularly for exothermic or hazardous reactions. |
In-depth Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Future research will likely employ a combination of kinetic studies, isotopic labeling, and computational chemistry to unravel the intricate details of its chemical transformations.
A key area of investigation will be the oxidation of the thioether to its corresponding sulfoxide (B87167) and sulfone. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, can elucidate the transition states and intermediates involved, revealing how the electronic and steric effects of the trimethylphenyl group influence the reaction rate and selectivity. nih.govacs.orgnih.gov Such studies have been applied to other thioethers, providing valuable precedents. nih.govrsc.org
Furthermore, in reactions where the thioether acts as a directing group, such as in C–H activation, detailed mechanistic work is needed to understand the coordination of the sulfur atom to the metal center and the subsequent steps of the catalytic cycle. nih.govacs.org Kinetic isotope effect experiments can determine the rate-determining step, while computational modeling can map out the entire energy landscape of the reaction, providing insights that are inaccessible through experiments alone. scilit.comacs.org
Development of Predictive Models for Reactivity and Selectivity
Building predictive models for the reactivity and selectivity of this compound is an emerging frontier that combines experimental data with computational power. Such models can forecast reaction outcomes, guide experimental design, and accelerate the development of synthetic protocols.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors of this compound derivatives with their observed reactivity. nih.govnih.gov For example, a QSAR model could predict the rate of oxidation at the sulfur atom based on electronic parameters of substituents on the aromatic ring. nih.gov These models rely on calculating a range of physicochemical properties and using statistical methods to find the combination that best predicts a biological or chemical effect. nih.gov
Machine learning offers a more sophisticated approach, capable of learning complex, non-linear relationships from large datasets. rsc.org A neural network could be trained on a dataset of aromatic C–H functionalization reactions to predict the most likely site of substitution on the this compound ring under various conditions. rsc.org Similarly, models can be built to predict the regioselectivity of nucleophilic aromatic substitution on derivatives of this compound by calculating the relative stabilities of reaction intermediates. researchgate.net
Table 3: Parameters for a Predictive Reactivity Model of this compound Derivatives
| Parameter Class | Specific Descriptors | Relevance to Reactivity |
|---|---|---|
| Electronic | Hammett constants, Fukui indices, calculated atomic charges (e.g., from DFT). acs.org | Predicts susceptibility to electrophilic or nucleophilic attack at various sites on the molecule. |
| Steric | Taft steric parameters, molecular volume, solvent-accessible surface area. nih.gov | Accounts for the influence of steric hindrance on reaction rates and selectivity. |
| Topological | Molecular connectivity indices, shape indices. nih.gov | Encodes information about the size, shape, and branching of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, ionization potential, electron affinity. | Relates to the molecule's ability to donate or accept electrons in redox or orbital-controlled reactions. |
Expanding the Scope of Non-Biological Material Applications
While organosulfur compounds are vital in biology, future research on this compound is expected to increasingly explore its potential in non-biological materials. britannica.com The unique combination of a polarizable sulfur atom and a rigid, substituted aromatic ring makes this compound an interesting candidate for advanced materials.
One promising area is in the development of high-performance polymers. Thioether moieties are known to increase the refractive index of polymers. google.com A patent for related thioanisole (B89551) derivatives suggests their use as monomers for optical materials, such as plastic lenses, where a high refractive index and transparency are desired. google.com this compound could serve as a monomer or an additive to create novel polysulfides or other sulfur-containing polymers with unique optical or thermal properties. researchgate.net
Additionally, the field of organic electronics could benefit from this scaffold. Thiophene-based organosulfur compounds are central to the design of organic semiconductors and advanced polymers. nih.govresearchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune the packing and electronic properties of materials for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). There is also growing interest in using organosulfur materials as components in next-generation rechargeable batteries, where they can function as high-capacity electrode materials or functional electrolyte additives. acs.org
Q & A
Q. What are the standard synthetic routes for Methyl(2,4,5-trimethylphenyl)sulfane, and how can reaction efficiency be optimized?
Methodological Answer: this compound can be synthesized via nucleophilic substitution. A thiolate anion (derived from 2,4,5-trimethylbenzenethiol) reacts with methyl iodide or dimethyl sulfate in an aprotic solvent (e.g., DMF or THF) under inert conditions. Catalytic bases like NaH or K₂CO₃ enhance reactivity. Key Considerations:
- Purity of the thiol precursor impacts yield; GC analysis (>98% purity) is recommended for quality control .
- Substitution reactions may produce sulfoxides as byproducts under oxidative conditions; inert atmospheres (N₂/Ar) minimize this .
| Reagent | Solvent | Base | Yield Range |
|---|---|---|---|
| Methyl iodide | DMF | NaH | 60–75% |
| Dimethyl sulfate | THF | K₂CO₃ | 70–85% |
Q. How can researchers characterize this compound and distinguish it from byproducts?
Methodological Answer:
- GC-MS : Confirm molecular weight (e.g., MW 212.2 for related esters ) and detect volatile impurities.
- NMR : ¹H NMR identifies methyl groups (δ 2.1–2.4 ppm for aromatic methyl; δ 2.5 ppm for S-CH₃). Compare with NIST spectral libraries for sulfides .
- HPLC : Resolves non-volatile oxidation byproducts (e.g., sulfoxides) using reverse-phase C18 columns .
Advanced Research Questions
Q. What computational methods are suitable for modeling the stability and dimerization of this compound?
Methodological Answer: Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3/def2-QZVPPD) accurately predicts dimerization energies and conformational stability. For example, stacking interactions in sulfane dimers are influenced by methyl group steric effects . Protocol:
- Optimize geometry using B97-D/def2-TZVPP.
- Calculate counterpoise-corrected interaction energies (∆E) with CCSD(T)/CBS benchmarks .
Q. How do oxidation and reduction pathways affect the reactivity of this compound?
Methodological Answer:
- Oxidation : Forms sulfoxides (e.g., with H₂O₂ or mCPBA) or sulfones (with excess oxidant). Monitor via IR (S=O stretch at 1020–1060 cm⁻¹) .
- Reduction : LiAlH₄ reduces the sulfide to a thiol, but competing C-S bond cleavage may occur. Control temperature (<0°C) to favor thiol formation .
Mechanistic Insight:
- Sulfoxide formation follows a radical or polar mechanism depending on oxidant choice .
Q. How can conflicting data on reaction yields or byproduct profiles be resolved?
Methodological Answer: Contradictions often arise from differences in:
- Reagent purity : Use GC-certified starting materials to minimize variability .
- Reaction conditions : Trace moisture increases oxidation; rigorously dry solvents and glassware.
- Analytical thresholds : Employ high-sensitivity MS/MS to detect low-abundance byproducts .
| Conflict Source | Resolution Strategy |
|---|---|
| Variable sulfoxide yields | Standardize oxidant concentration |
| Discrepant NMR shifts | Cross-validate with computational data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
